![molecular formula C9H11NO3S B575121 Ethyl 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate CAS No. 175277-29-9](/img/structure/B575121.png)
Ethyl 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate (EMTCC) is an organic compound with a molecular formula of C7H8O3S. It is a white crystalline solid that is soluble in water, ethanol, and ether. EMTCC has a variety of applications in scientific research and development due to its unique properties.
Scientific Research Applications
Interactions with Polysaccharides
Ionic liquids (ILs) have been identified as solvents for cellulose, facilitating its chemical modification. This has led to the development of various cellulose esters and carbanilates under mild conditions, showcasing the versatility of ILs in the modification of biopolymers (Heinze et al., 2008).
Ionic Liquid-Based Technologies
The potential of certain ionic liquids, such as 1-ethyl-3-methylimidazolium acetate, to dissolve biopolymers like cellulose and chitin, underscores their significance for industrial applications. However, the need for a comprehensive understanding of their toxicity and environmental impact before large-scale utilization is emphasized (Ostadjoo et al., 2018).
Thiazole Derivatives
Thiazole derivatives have been explored for their wide-ranging pharmaceutical applications, including acting as antioxidants, analgesics, anti-inflammatory agents, and more. This review highlights the therapeutic potential of various thiazole derivatives patented between 2008 and 2012 (Leoni et al., 2014).
Antioxidant and Anti-inflammatory Agents
Research into benzofused thiazole derivatives has shown potential for these compounds as antioxidant and anti-inflammatory agents, demonstrating the therapeutic applications of thiazole-based compounds (Raut et al., 2020).
Mechanism of Action
Target of Action
Ethyl 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate is a thiazole derivative . Thiazole derivatives have been found to target bacterial enzymes that catalyze the reaction of peptidoglycan synthesis . Peptidoglycan is a key element for bacterial cell walls . By targeting this ligase enzyme, the integrity of the bacterial cell can be dismantled, ultimately resulting in bacterial cell death .
Mode of Action
The compound interacts with its targets by binding to the bacterial enzyme responsible for peptidoglycan synthesis . This binding inhibits the enzyme’s function, disrupting the synthesis of peptidoglycan and thereby compromising the structural integrity of the bacterial cell wall .
Biochemical Pathways
The primary biochemical pathway affected by Ethyl 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate is the peptidoglycan synthesis pathway . By inhibiting the enzyme responsible for this process, the compound disrupts the formation of the bacterial cell wall, leading to cell death .
Result of Action
The primary result of the action of Ethyl 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate is the death of bacterial cells . By inhibiting the enzyme responsible for peptidoglycan synthesis, the compound disrupts the formation of the bacterial cell wall, leading to cell death .
Action Environment
The action, efficacy, and stability of Ethyl 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate could be influenced by various environmental factors. These might include the pH of the environment, the presence of other substances that could interact with the compound, and the temperature. For example, the compound has been studied as a corrosion inhibitor for an aluminum alloy in a hydrochloric acid solution, and its efficiency increased with the increase in inhibitor concentration and temperature .
properties
IUPAC Name |
ethyl 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-4-13-9(12)7-8(5(2)11)14-6(3)10-7/h4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQVERUSRNPGSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)C)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679357 |
Source
|
Record name | Ethyl 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate | |
CAS RN |
175277-29-9 |
Source
|
Record name | Ethyl 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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